Product packaging for 1,1-Diethoxy-2-isothiocyanatoethane(Cat. No.:CAS No. 13733-17-0)

1,1-Diethoxy-2-isothiocyanatoethane

Cat. No.: B2999599
CAS No.: 13733-17-0
M. Wt: 175.25
InChI Key: HPRRRCJCXROIAC-UHFFFAOYSA-N
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Description

1,1-Diethoxy-2-isothiocyanatoethane is a chemical compound provided for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. The compound is identified with the CAS Registry Number 13733-17-0 . Its molecular formula is C7H13NO2S, and it has a molecular weight of approximately 175.25 g/mol . The structure can be represented by the SMILES string CCOC(CN=C=S)OCC . Other synonyms for this compound include isothiocyanoacetaldehyde diethyl acetal and 2,2-diethoxyethyl isothiocyanate . Researchers can note that the compound's topological polar surface area is 62.9 Ų . The InChI Key is HPRRRCJCXROIAC-UHFFFAOYSA-N . For procurement, the product is available in various quantities for laboratory use, though lead times may apply .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2S B2999599 1,1-Diethoxy-2-isothiocyanatoethane CAS No. 13733-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diethoxy-2-isothiocyanatoethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-3-9-7(10-4-2)5-8-6-11/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRRRCJCXROIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN=C=S)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,1 Diethoxy 2 Isothiocyanatoethane

Historical and Current Synthetic Pathways for 1,1-Diethoxy-2-isothiocyanatoethane

The primary and most referenced method for synthesizing this compound involves the reaction of aminoacetaldehyde diethyl acetal (B89532) with carbon disulfide. This reaction is facilitated by a coupling agent, most notably dicyclohexylcarbodiimide (B1669883) (DCC), in a suitable solvent such as tetrahydrofuran (B95107) (THF). tennessee.eduprepchem.com

Procedural Modifications and Optimization Strategies

A common procedural modification involves the careful control of temperature during the reaction. prepchem.com A solution of carbon disulfide and dicyclohexylcarbodiimide in tetrahydrofuran is typically cooled to a low temperature, around -8°C to -5°C, before the dropwise addition of aminoacetaldehyde diethyl acetal. prepchem.com This temperature control is crucial to manage the exothermic nature of the reaction and to minimize the formation of byproducts. After the addition is complete, the reaction mixture is gradually warmed to room temperature and stirred for an extended period, often overnight, to ensure the completion of the reaction. prepchem.com

The workup procedure involves the removal of the precipitated dicyclohexylthiourea, a byproduct of the reaction, by filtration. prepchem.com The filtrate is then typically concentrated, and the desired product is isolated and purified. The use of n-hexane to wash the precipitate aids in recovering any product that may have been adsorbed onto the solid byproduct. prepchem.com Research has shown that this modified procedure can lead to high yields of the target compound. nih.gov

Role of Dicyclohexyl Carbodiimide (B86325) (DCC), Tetrahydrofuran (THF), and Carbon Disulfide (CS2) in Synthesis

Dicyclohexyl Carbodiimide (DCC): DCC acts as a dehydrating and coupling agent in this synthesis. creative-peptides.comwikipedia.org It facilitates the reaction between the amino group of aminoacetaldehyde diethyl acetal and carbon disulfide to form the isothiocyanate group. organic-chemistry.org The carbodiimide functional group of DCC reacts with the intermediate dithiocarbamate (B8719985), formed in situ from the amine and carbon disulfide, to promote the elimination of hydrogen sulfide (B99878) and form the isothiocyanate. creative-peptides.comorganic-chemistry.org The DCC is consumed in the process, forming the insoluble byproduct dicyclohexylthiourea. prepchem.com

Tetrahydrofuran (THF): THF is a commonly used solvent for this reaction due to its ability to dissolve the reactants and its relatively low reactivity under the reaction conditions. tennessee.educhemicalbook.com Its polarity is suitable for dissolving both the organic reagents and the intermediate species formed during the reaction. chemicalbook.com While other solvents like dichloromethane (B109758) and acetonitrile (B52724) can be used in similar reactions, THF is often preferred. chemicalbook.com

Carbon Disulfide (CS2): Carbon disulfide serves as the source of the thiocarbonyl group (C=S) in the isothiocyanate functionality. organic-chemistry.org It reacts with the primary amine of aminoacetaldehyde diethyl acetal to form a dithiocarbamate intermediate, which is then converted to the final isothiocyanate product. organic-chemistry.org

Considerations for Scalable Synthesis of this compound

The scalability of the synthesis of this compound is a significant consideration for its application in larger-scale chemical productions. Research has demonstrated that this compound can be synthesized on a gram scale, indicating its potential for larger production volumes. nih.govrsc.org

Derivatization Strategies and Applications in Chiral Ligand Synthesis

Formation of Intermediate Dithioureas from 1,1-Diethoxy-2-isothiocyanatoethane

The synthesis of chiral ligands using this compound commences with its reaction with a chiral diamine. The isothiocyanate groups readily react with the primary amino groups of the diamine to form a dithiourea intermediate, which acts as the foundational scaffold for subsequent transformations.

Reactions with Chiral Diamines (e.g., (1S,2S)-1,2-Diaminocyclohexane, (1S,2S)-(-)-1,2-Diphenylethylenediamine)

The reaction between this compound and chiral diamines such as (1S,2S)-1,2-Diaminocyclohexane or (1S,2S)-(-)-1,2-Diphenylethylenediamine is a key step in creating C₂-symmetric ligand precursors.

When (1S,2S)-1,2-Diaminocyclohexane is treated with this compound in dichloromethane (B109758), the corresponding dithiourea, 1,1'-((1S,2S)-cyclohexane-1,2-diyl)bis(3-(2,2-diethoxyethyl)thiourea), is formed. tennessee.edu In this specific synthesis, the intermediate dithiourea is often not isolated and is carried forward to the next step directly. tennessee.edu

A similar and well-documented strategy is employed with (1S,2S)-(-)-1,2-Diphenylethylenediamine. nih.gov The reaction is typically performed by adding two equivalents of this compound to the diamine in a solvent like dry acetonitrile (B52724) and refluxing the mixture. researchgate.net This leads to the formation of a dithiourea intermediate, which is then cyclized in a one-pot procedure. nih.govresearchgate.net

Table 1: Reaction Conditions for Dithiourea Formation

Chiral DiamineReagentSolventConditionsIntermediate
(1S,2S)-1,2-DiaminocyclohexaneThis compoundDichloromethaneNot specified1,1'-((1S,2S)-cyclohexane-1,2-diyl)bis(3-(2,2-diethoxyethyl)thiourea)
(1S,2S)-(-)-1,2-DiphenylethylenediamineThis compound (2 eq.)Dry AcetonitrileReflux at 85°CNot isolated, proceeds to cyclization

Spectroscopic Characterization of Dithiourea Intermediates

While the dithiourea intermediate from (1S,2S)-1,2-diaminocyclohexane is typically not isolated, the subsequent cyclized product is well-characterized. tennessee.edu For the pathway involving (1S,2S)-(-)-1,2-diphenylethylenediamine, the intermediate is also generally not isolated; however, the immediate product of the subsequent cyclization, the bis(thiourea) 1,1'-((1S,2S)-1,2-diphenylethane)bis(1,3-dihydro-2H-imidazole-2-thione), has been thoroughly characterized by various spectroscopic methods, providing indirect confirmation of the initial dithiourea formation. researchgate.netresearchgate.net This characterization is crucial for confirming the structure before proceeding with further synthetic steps. researchgate.netresearchgate.net

Table 2: Spectroscopic Data for 1,1'-((1S,2S)-1,2-diphenylethane)bis(1,3-dihydro-2H-imidazole-2-thione)

TechniqueObserved Data
¹H NMR (CDCl₃, 499.74 MHz)δ 11.19 (s, 2H), 7.56-7.51 (m, 4H), 7.31-7.20 (m, 6H), 7.16-7.12 (m, 4H), 6.44 (t, J = 2.5 Hz, 2H) researchgate.netresearchgate.net
¹³C NMR (CDCl₃, 125.66 MHz)δ 160.80, 135.84, 129.28, 129.05, 128.31, 116.99, 114.32, 59.90 researchgate.netresearchgate.net
IR (cm⁻¹)3130, 3089, 3019, 2910, 1568, 1495, 1460, 1412, 1276, 1261, 1157, 1123, 1101, 1076, 917, 880, 812, 740, 726, 694, 671, 628 researchgate.netresearchgate.net
ESI HRMS (m/z)[M+H]⁺: 379.1031 (found), 379.1051 (calculated) researchgate.netresearchgate.net

Cyclization Reactions to Yield Cyclic Thioureas and Diimidazoles

Following the formation of the dithiourea intermediate, the synthetic sequence proceeds with cyclization to form a stable heterocyclic system, which is then reduced to the desired diimidazole core.

Acid-Mediated Cyclization Processes

The cyclization of the dithiourea intermediate is effectively achieved through acid catalysis. After the initial reaction between the diamine and this compound, the solvent is typically removed, and the resulting residue is treated with aqueous acid. tennessee.eduresearchgate.net For both (1S,2S)-1,2-diaminocyclohexane and (1S,2S)-(-)-1,2-diphenylethylenediamine derivatives, refluxing with 1 M hydrochloric acid (HCl) overnight is a common and effective method. tennessee.edunih.govresearchgate.net This process results in the formation of a bis-cyclic thiourea (B124793). In the case of the cyclohexane-backed ligand, the product precipitates as a white solid upon cooling and is collected in high yield (80%). tennessee.edu The diphenylethylenediamine-derived analogue is also isolated in excellent yield (94.5%) as a brown powder after cooling and washing. nih.govresearchgate.net

Reduction of Cyclic Thioureas to Diimidazoles

The transformation of the cyclic thiourea into the corresponding diimidazole is a critical reduction step. Different reagents have been successfully employed for this desulfurization. For the derivative of (1S,2S)-1,2-diaminocyclohexane, the reduction is accomplished by refluxing the cyclic thiourea with excess Raney nickel in ethanol (B145695) over several days, affording the (1S,2S)-1,2-di(imidazole)cyclohexane in 71% yield. tennessee.edu

In contrast, the desulfurization of 1,1'-((1S,2S)-1,2-diphenylethane)bis(1,3-dihydro-2H-imidazole-2-thione) is achieved using a mixture of nitric acid (HNO₃) and sodium nitrite (B80452) (NaNO₂) at 0°C. nih.gov This method yields the product, 1,1'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis-imidazole, which can be purified by column chromatography to give a 45% yield. nih.gov This diimidazole can be synthesized on a multi-gram scale, highlighting the utility of the method. nih.gov

Development of N-Heterocyclic Carbene (NHC) Ligands Employing this compound Derivatives

The diimidazoles synthesized from this compound are valuable precursors for constructing advanced N-heterocyclic carbene (NHC) ligands. These ligands have become prominent in organometallic chemistry and catalysis. nih.gov

The C₂-symmetric diimidazoles can be further reacted to create more complex ligand architectures. For instance, the diimidazole derived from (1S,2S)-(-)-1,2-diphenylethylenediamine is reacted with ditriflatomethane in dry acetonitrile to form a D₂-symmetric macrocyclic tetra-imidazolium salt. nih.gov This tetra-imidazolium salt is a direct precursor to a chiral macrocyclic tetra-NHC ligand, which can be used to synthesize novel metal complexes for applications in asymmetric catalysis. nih.gov The synthesis of such chiral tetra-NHC macrocycles in high yield represents a significant advancement in ligand design, enabling the construction of unique coordination environments around a metal center. nih.gov

Synthesis of Chiral C2-Symmetric Diimidazole Precursors

A robust and high-yielding strategy for synthesizing chiral C2-symmetric diimidazoles utilizes this compound as a key reagent. This method circumvents common issues found in traditional condensation reactions, which often produce hard-to-separate mixtures and result in low yields. nih.gov The synthesis begins with the reaction of this compound with a chiral diamine.

For instance, the addition of this compound to (1S,2S)-1,2-diaminocyclohexane in a solvent like dichloromethane initiates the formation of a dithiourea intermediate, specifically 1,1'-((1S,2S)-cyclohexane-1,2-diyl)bis(3-(2,2-diethoxyethyl)thiourea). nih.govresearchgate.net This intermediate is typically not isolated. Following the removal of the initial solvent, the addition of hydrochloric acid (1 M HCl) and subsequent heating (reflux) for approximately 16 hours induces cyclization. nih.govresearchgate.net This process leads to the formation of a bis-cyclic thiourea.

A similar and highly efficient reaction occurs when using (1S,2S)-(-)-1,2-diphenylethylenediamine in refluxing dry acetonitrile. The subsequent addition of 1 M HCl results in the formation of the corresponding bis(imidazole-2-thione), which can be isolated in high yields (e.g., 94%) by precipitation. rsc.org The final step involves the reduction of the thiourea groups. For example, the thione can be reduced to the desired C2-symmetric diimidazole by treatment with nitric acid and sodium nitrite at low temperatures (0 °C). rsc.org This two-step approach is scalable and provides the diimidazole precursor in high purity, which is essential for the subsequent synthesis of more complex ligands. nih.govrsc.org

Table 1: Synthesis of Chiral C2-Symmetric Diimidazole Precursors

Starting Chiral Diamine Reagent Key Intermediate Final Product Yield Reference
(1S,2S)-1,2-diaminocyclohexane This compound Bis-cyclic thiourea (1S,2S)-1,2-di(imidazole)cyclohexane 80% (cyclization step) nih.govresearchgate.net

Synthesis of Chiral Macrocyclic Tetra-NHC Ligands (e.g., D2-symmetric)

The highly pure C2-symmetric diimidazoles are pivotal for the construction of larger, more complex chiral macrocyclic tetra-NHC ligands. nih.gov These tetradentate ligands are of significant interest for their ability to form highly stable and well-defined coordination complexes with metals like iron and palladium, which can act as powerful catalysts. nih.govrsc.org

The synthesis of a D2-symmetric tetra-imidazolium macrocycle is achieved by reacting the C2-symmetric diimidazole precursor with a suitable linking agent. For example, the chiral diimidazole derived from (1S,2S)-(-)-1,2-diphenylethylenediamine can be reacted with ditriflatomethane in dry acetonitrile at 0 °C. rsc.org This reaction connects two diimidazole units, forming the desired macrocyclic structure. The resulting macrocyclic tetra-imidazolium salt can then be isolated in moderate yields after purification. rsc.org

The fundamental principle behind the design of these chiral ligands is the transfer of stereochemical information from a readily available chiral starting material to the final macrocyclic ligand. The entire stereochemistry of the D2-symmetric macrocycle is dictated by the chirality of the diamine used in the initial step. rsc.org Using enantiomerically pure diamines like (1S,2S)-1,2-diaminocyclohexane or (1S,2S)-(-)-1,2-diphenylethylenediamine ensures the formation of a macrocycle with a specific, predictable three-dimensional structure. nih.govrsc.org

This stereochemical control is crucial for asymmetric catalysis, where the ligand's chiral environment influences the substrate's approach to the metal center, thereby favoring the formation of one enantiomer of the product over the other. The C2 symmetry of the diimidazole precursor and the resulting D2 symmetry of the tetra-NHC macrocycle are confirmed through techniques such as NMR spectroscopy and single-crystal X-ray diffraction of their metal complexes. nih.gov For example, the palladium complex of a C2-symmetric macrocycle shows two distinct NHC resonances in its ¹³C NMR spectrum, confirming the ligand's symmetry in the coordinated state. nih.gov

A significant challenge in the synthesis of multidentate NHC ligands, particularly macrocycles, is purification and achieving high yields. nih.gov The presence of any impurity in the precursor synthesis can lead to the formation of an intractable mixture of different macrocyclic species that are extremely difficult or impossible to separate. nih.gov

The traditional one-pot condensation for creating diimidazoles often results in a 1:1 mixture of the desired product and an imidazole (B134444) amine byproduct, requiring tedious column chromatography for purification and leading to low yields. nih.gov The synthetic route employing this compound to form a bis-cyclic thiourea intermediate effectively overcomes this major obstacle. nih.govresearchgate.net This method prevents the formation of the problematic byproducts, leading to a much cleaner reaction and facilitating the isolation of the pure diimidazole precursor in high yield. nih.gov While this enhanced purity of the precursor is a major advancement, the subsequent macrocyclization step can still present challenges. For instance, the formation of the D2-symmetric tetra-imidazolium macrocycle from the diimidazole and ditriflatomethane proceeds with a moderate yield of 45%, indicating that optimizing reaction conditions for this final ring-closing step is still an area for potential improvement. rsc.org

Table 2: List of Mentioned Chemical Compounds

Compound Name Synonyms/Systematic Name Molecular Formula Role
This compound 2,2-Diethoxyethyl isothiocyanate C₇H₁₃NO₂S Key Reagent
(1S,2S)-1,2-diaminocyclohexane (1S,2S)-Cyclohexane-1,2-diamine C₆H₁₄N₂ Chiral Starting Material
(1S,2S)-(-)-1,2-diphenylethylenediamine (1S,2S)-1,2-Diphenyl-1,2-ethanediamine C₁₄H₁₆N₂ Chiral Starting Material
1,1'-((1S,2S)-cyclohexane-1,2-diyl)bis(3-(2,2-diethoxyethyl)thiourea) - C₂₀H₃₈N₄O₄S₂ Dithiourea Intermediate
1,1'-((1S,2S)-1,2-diphenylethane)bis(1,3-dihydro-2H-imidazole-2-thione) - C₂₀H₁₈N₄S₂ Bis-cyclic thiourea Intermediate
(1S,2S)-1,2-di(imidazole)cyclohexane - C₁₂H₁₈N₄ C2-Symmetric Diimidazole Precursor
1,1'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis-imidazole - C₂₀H₁₈N₄ C2-Symmetric Diimidazole Precursor
Dichloromethane Methylene chloride CH₂Cl₂ Solvent
Hydrochloric acid - HCl Reagent (Cyclization)
Nitric acid - HNO₃ Reagent (Reduction)
Sodium nitrite - NaNO₂ Reagent (Reduction)
Acetonitrile - C₂H₃N Solvent
Ditriflatomethane Methylene bis(trifluoromethanesulfonate) C₃H₂F₆O₆S₂ Linking Agent
Palladium - Pd Metal for Complexation

Reactivity and Catalytic Applications of Derivatives of 1,1 Diethoxy 2 Isothiocyanatoethane

Metal Complexation with NHC Ligands Synthesized from 1,1-Diethoxy-2-isothiocyanatoethane Derivatives

The journey from the simple isothiocyanate to a sophisticated catalytic system begins with the construction of chiral NHC ligands. The this compound provides a key building block for this process. By reacting it with chiral diamines, such as (1S,2S)-(-)-1,2-diphenylethylenediamine or (1S,2S)-1,2-diaminocyclohexane, dithiourea or bis(thione) intermediates are formed. nih.govnih.gov These intermediates undergo acid-catalyzed cyclization to yield chiral diimidazolethiones, which are then reduced to the corresponding diimidazoles. nih.govrsc.org These C₂-symmetric diimidazoles are the direct precursors to the NHC ligands that coordinate with palladium and iron. nih.govrsc.org

The synthesis of palladium and iron complexes involves the metalation of the chiral NHC ligand precursors. For iron complexes, a common method is transmetalation from a silver-NHC intermediate. nih.govrsc.org This involves first reacting the diimidazole with a silver source (e.g., Ag₂O) and then treating the resulting silver complex with an iron(II) source. acs.orgcarbene.de Alternatively, direct metalation can be achieved by deprotonating the imidazolium (B1220033) salt of the ligand with a strong base, followed by the addition of the metal precursor, such as an iron(II) salt. nih.govrsc.org This method has been successfully used to ligate macrocyclic tetra-NHC ligands onto both iron(II) and palladium(II). nih.gov

The resulting complexes often feature the tetradentate NHC ligand occupying the equatorial plane of the metal's coordination sphere, with labile ligands like acetonitrile (B52724) occupying the axial positions, which are readily displaced during catalysis. nih.govrsc.org

The metal complexes derived from these ligands exhibit distinct structural and electronic features that are crucial for their catalytic function. X-ray crystallography studies of the iron complexes reveal an octahedral geometry, with the four nitrogen atoms of the macrocyclic NHC ligand coordinating to the iron center in the equatorial plane. nih.govnih.govrsc.org The Fe-C(NHC) bond distances are typically in the range of 1.92 to 2.00 Å, indicative of a strong, covalent bond. nih.govrsc.org This strong σ-donation from the NHC ligands creates an electron-rich metal center, which is a key electronic property. rsc.orgresearchgate.net This increased electron density at the iron center is thought to stabilize the high-valent intermediates required for catalytic group transfer reactions. nih.govresearchgate.net

In C₂-symmetric complexes, such as those derived from chiral diamines, multinuclear NMR and single-crystal X-ray diffraction confirm the presence of two distinct NHC environments due to the chiral bridging unit. nih.gov The strong ligand field imparted by the NHC donors typically results in low-spin (S=0) iron(II) complexes. acs.org The electronic nature of these tetracarbene ligands allows for the isolation of uncommon higher oxidation states, such as iron(III) and iron(IV), which are often implicated as key intermediates in catalytic cycles. rsc.orgsci-hub.se

Table 1: Selected Structural Data for an Iron-NHC Complex

ParameterValueSignificance
Coordination GeometryOctahedralDefines the spatial arrangement for substrate approach. nih.govrsc.org
Fe-C(NHC) Bond Length1.92 - 2.00 ÅIndicates a strong metal-ligand bond, contributing to catalyst stability. nih.govrsc.org
Ligand ConfigurationEquatorial Macrocyclic Tetra-NHCProvides a robust, sterically defined environment around the metal center. rsc.org
Axial LigandsAcetonitrile (labile)Easily displaced to allow for substrate coordination during the catalytic cycle. nih.govrsc.org

Catalytic Applications in Asymmetric Synthesis

The unique electronic and structural properties of these iron and palladium-NHC complexes make them promising catalysts for asymmetric synthesis. One of the key applications explored for the iron complexes is the catalytic asymmetric aziridination of alkenes. nih.govrsc.org Aziridines are valuable, strained three-membered rings containing nitrogen that serve as versatile building blocks in organic synthesis. nih.govjchemlett.com

The iron-NHC complexes catalyze the [2+1] cycloaddition of a nitrene source, typically derived from an organic azide (B81097), and an alkene to form an aziridine (B145994). nih.gov This transformation is of high interest as most alkenes are prochiral, meaning the reaction can generate one or two new chiral centers. nih.gov While many catalysts have been developed for this purpose, achieving high enantioselectivity, especially with simple aliphatic alkenes and aryl azides, remains a significant challenge. nih.govacs.org

The iron complexes derived from this compound have been among the first to demonstrate the feasibility of catalyzing the stereospecific aziridination between aryl azides and aliphatic alkenes, providing a crucial proof-of-concept in this area. nih.govrsc.org

Research has focused on the reaction between various aryl azides and unactivated, straight-chain aliphatic alkenes. nih.govrsc.org The use of these substrates is noteworthy because unactivated aliphatic alkenes are generally challenging substrates for asymmetric aziridination. acs.org The iron-NHC catalysts have shown activity with a range of substrates, including different terminal alkenes and substituted aryl azides.

For instance, reactions have been successfully carried out using alkenes like 1-hexene (B165129) and 1-octene (B94956) with aryl azides such as p-tolyl azide, o-tolyl azide, and mesityl azide. researchgate.netresearchgate.net The catalyst facilitates the formation of the corresponding N-aryl aziridines. While yields can be moderate, the system demonstrates broad applicability for this class of substrates. sci-hub.seresearchgate.net

Table 2: Substrate Scope in Iron-Catalyzed Asymmetric Aziridination

Aryl AzideAlkeneProduct YieldReference
p-Tolyl azide1-Hexene65% researchgate.net
o-Tolyl azide1-Hexene64% researchgate.net
2-Isopropylphenyl azide1-Octene15% researchgate.net
Mesityl azide1-DeceneNot specified researchgate.net

A key goal of using these chiral complexes is to control the stereochemical outcome of the reaction, producing one enantiomer of the aziridine product in excess over the other. The degree of this selectivity is quantified as the enantiomeric excess (ee). For the iron-NHC catalyzed aziridinations, the enantiomeric excess has been determined using analytical techniques such as chiral Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). researchgate.netresearchgate.net

While the reported enantioselectivities for these first-generation catalysts are modest, they are significant. Measurable, albeit low, enantiomeric excesses have been achieved, particularly when the aryl azide bears ortho substituents. nih.gov For example, the reaction between 2-isopropylphenyl azide and 1-octene yielded the corresponding aziridine with a 4% ee. researchgate.net Similarly, the reaction of o-tolyl azide with 1-hexene resulted in a 3% ee. researchgate.net These results represent a critical first step, demonstrating that the chiral environment provided by the NHC ligand, derived from this compound, can indeed influence the stereochemical course of the reaction. nih.govrsc.org Further tuning of the ligand's steric and electronic properties holds promise for improving these initial levels of enantioselectivity. rsc.orgresearchgate.net

Table 3: Enantioselectivity in Iron-Catalyzed Aziridination

Aryl AzideAlkeneEnantiomeric Excess (ee)Analysis Method
o-Tolyl azide1-Hexene3%Chiral UHPLC-MS researchgate.net
2-Isopropylphenyl azide1-Octene4%Chiral UHPLC-MS researchgate.net
p-Tolyl azide1-Octene<2%Chiral UHPLC-MS researchgate.net

Asymmetric Aziridination Reactions

Stereochemical Outcomes and Controlling Factors

The stereochemical outcomes of catalytic reactions employing derivatives of this compound are primarily governed by the chirality engineered into the macrocyclic ligand framework. The synthesis of these ligands often involves reacting this compound with a chiral diamine, such as (1S,2S)-1,2-diaminocyclohexane, to produce a chiral bis(thiourea) which is then converted into a chiral macrocyclic tetra-NHC ligand. tennessee.edu

When these chiral ligands are complexed with a metal, such as iron, they create a C₂-symmetric environment around the metal center. researchgate.netnih.gov This defined spatial arrangement is the principal factor controlling the stereoselectivity of the catalytic reaction. For instance, a C₂-symmetric macrocyclic tetra-NHC iron(II) catalyst has proven effective for the stereoselective epoxidation of both cyclic and acyclic aliphatic alkenes, achieving moderate enantiomeric excess (%ee). acs.org Similarly, these chiral iron complexes can induce asymmetry in aziridination reactions between aryl azides and alkenes. researchgate.net

The key factors controlling the stereochemical outcome are:

Ligand Chirality: The inherent chirality of the ligand, derived from the chiral building blocks, creates a chiral pocket around the active metal center, forcing the substrate to approach in a specific orientation. The use of a chiral cyclohexane (B81311) backbone in the ligand, for example, results in two distinct NHC environments within the same complex. researchgate.netnih.gov

Transition State Energetics: Computational studies, such as Density Functional Theory (DFT) analyses, help to elucidate the free-energy pathways and identify the key transition states responsible for the induction of stereochemistry during product formation. acs.org

Reaction Type: The nature of the transformation (e.g., epoxidation, aziridination) influences which transition state is favored, thereby affecting the stereochemical outcome. researchgate.netacs.org

Instead of controlling stereochemistry during a multi-component reaction like the Ugi reaction, an alternative strategy involves post-reaction functionalization where a stereocenter is created and defined through a subsequent reaction with an electrophile in the presence of a chiral promoter. beilstein-journals.org

Azine Formation Catalysis

While typically known for oxidation catalysis, iron macrocyclic tetra-NHC complexes derived from this compound precursors have demonstrated unexpected reactivity in catalyzing the formation of azines. nih.gov Azines, which are compounds containing a C=N-N=C functional group, are conventionally synthesized through the condensation of carbonyl compounds with hydrazine (B178648). elsevierpure.comresearchgate.net

In a notable study, a chiral iron(II) macrocyclic tetra-NHC complex was used in a test catalytic reaction with a diazoalkane. nih.gov The expected product was a cyclopropane; however, the reaction instead yielded the corresponding azine compound. nih.gov This finding highlights a novel catalytic application for this class of complexes.

The formation of azines can be catalyzed by various systems, including:

Ruthenium Pincer Complexes: These can directly synthesize azines from alcohols and hydrazine hydrate (B1144303) through a dehydrogenative coupling process that releases hydrogen gas. elsevierpure.com

Heterogeneous Catalysts: BiCl₃ loaded on montmorillonite (B579905) K10 clay has been used as a recyclable solid acid catalyst for the solvent-free synthesis of azine derivatives from hydrazones and carbonyls at room temperature. nih.gov

The ability of the iron tetra-NHC complex to promote azine formation from a diazoalkane represents a unique and alternative pathway to these valuable chemical structures. nih.gov

Potential in Epoxidation Catalysis with Related Iron Macrocyclic Tetra-NHC Complexes

Iron macrocyclic tetra-NHC complexes, which can be synthesized from precursors like this compound, are highly promising catalysts for olefin epoxidation, a critical transformation in chemical synthesis. nih.govtum.de These catalysts are particularly attractive because they are based on earth-abundant iron and can utilize environmentally benign oxidants like hydrogen peroxide (H₂O₂). acs.org

These systems mimic the active sites of cytochrome P450 enzymes and have emerged as benchmark catalysts for homogeneous olefin epoxidation. researchgate.nettum.de Their catalytic performance is characterized by exceptionally high activity and efficiency.

Key Research Findings:

High Catalytic Activity: In the presence of Lewis acid additives such as Sc(OTf)₃, these iron complexes exhibit outstanding turnover frequencies (TOF) exceeding 400,000 h⁻¹ and turnover numbers (TON) of approximately 1,200 at room temperature for the epoxidation of olefins like cis-cyclooctene. researchgate.netd-nb.info

Influence of Electronic Effects: The electronic properties of the NHC ligand, controlled by substituents on its backbone, significantly impact both the activity and stability of the catalyst. tum.de

Electron-donating groups (e.g., methyl) increase electron density at the iron center, leading to very high initial activity. However, this enhanced reactivity can also lead to faster catalyst degradation. tum.de

Electron-withdrawing groups (e.g., from a benzimidazole-based backbone) result in lower activity but significantly higher stability. This can be advantageous for the epoxidation of less reactive substrates. tum.de

Role of Additives: The addition of Brønsted or Lewis acids can dramatically improve the catalytic activity and stability of both Fe(II) and Fe(III) variants of the tetra-NHC complexes. d-nb.info

The table below summarizes the catalytic performance of various related non-heme iron complexes in epoxidation reactions.

Table 1: Catalytic Performance of Related Iron Complexes in Epoxidation

Catalyst System Substrate Oxidant Additive Yield (%) Conversion (%) Key Finding Reference
Fe(II) Macrocyclic Tetra-NHC cis-Cyclooctene H₂O₂ Sc(OTf)₃ - - TOF up to 410,000 h⁻¹ and TON up to 1,200 d-nb.info
C₂-Symmetric Fe(II) Tetra-NHC Aliphatic Alkenes H₂O₂ - High - Effective for asymmetric epoxidation acs.org
[Fe(OTf)₂(TIPS-BPBP-D4)] Cyclohexene H₂O₂ AcOH 96 - Deuteration of ligand enhances catalyst lifetime uu.nl
Fe(II) with N,N,O Ligands Olefins H₂O₂ - - - Produces both epoxide and cis-diol products nih.gov

Mechanistic Investigations of Catalytic Systems Derived from 1,1 Diethoxy 2 Isothiocyanatoethane

Elucidation of Aziridination Reaction Mechanisms

The formation of aziridines, three-membered rings containing a nitrogen atom, is a cornerstone of synthetic chemistry, providing valuable building blocks for more complex molecules. Catalysts derived from 1,1-Diethoxy-2-isothiocyanatoethane, often in the form of N-heterocyclic carbene (NHC) ligands, have been instrumental in advancing the understanding of aziridination mechanisms.

Studies on Stepwise Nitrene Addition to Olefins

A significant body of research points towards a stepwise mechanism for nitrene addition to olefins when employing iron complexes featuring ligands derived from this compound. This process is distinct from a concerted pathway where both carbon-nitrogen bonds of the aziridine (B145994) ring form simultaneously.

Computational and experimental studies on tetracarbene iron catalysts have revealed that the reaction likely proceeds through radical intermediates. tennessee.edunih.govresearchgate.net The initial step involves the reaction of an organic azide (B81097) with the iron catalyst to form an iron imide species. tennessee.edunih.gov This is often the rate-determining step. tennessee.edu Subsequently, the alkene adds to the iron imide, not in a single step, but through the formation of an open-chain radical intermediate. nih.govresearchgate.net This stepwise nature, involving radical species, has been supported by density functional theory (DFT) calculations. nih.govresearchgate.net The intermediacy of these radical species can influence the stereochemistry of the final aziridine product.

Pathways Involving Aziridine Ring Opening to 1,3-Zwitterions and Subsequent Cycloaddition Reactions

Beyond their direct synthesis, aziridines themselves can act as precursors to other valuable heterocyclic structures. Catalytic systems can facilitate the ring-opening of the newly formed aziridine to generate a 1,3-zwitterion or a 1,3-dipole. This reactive intermediate can then participate in cycloaddition reactions with various dipolarophiles.

This dual reactivity, where a catalyst first mediates aziridination and then enables the subsequent ring-opening and cycloaddition, has been observed in systems where the aziridine ring is appropriately activated. The cleavage of a carbon-nitrogen bond in the aziridine ring unmasks the 1,3-zwitterionic species, which can then react with alkenes, alkynes, or other unsaturated compounds to form five-membered nitrogen-containing heterocycles. This pathway significantly expands the synthetic utility of the initial aziridination reaction, allowing for the construction of a diverse range of complex nitrogenous molecules from simple starting materials.

Electrochemical Studies of Derived Metal Complexes, including Iron(II) and Iron(IV) Alkylidenes

The electrochemical properties of metal complexes are fundamental to understanding their catalytic activity, providing insights into the accessibility of different oxidation states that are often crucial for catalytic cycles. For iron complexes bearing chiral macrocyclic tetra-N-heterocyclic carbene (NHC) ligands synthesized from this compound, electrochemical studies have been particularly revealing. nih.gov

The synthesis of a C2-symmetric iron(II) complex with a tetra-NHC ligand derived from this compound and (1S,2S)-1,2-diaminocyclohexane has been reported. nih.gov This iron(II) complex serves as a precursor to higher oxidation state species. Upon reaction with diazodiphenylmethane, a paramagnetic diazoalkane complex is formed at room temperature, which upon heating, transforms into an "all carbene" iron(IV) alkylidene complex. nih.gov

Electrochemical measurements have been instrumental in assigning the oxidation state of this novel iron alkylidene complex. nih.gov The studies demonstrate that both the iron(II) and iron(IV) states are electrochemically accessible within this system. nih.gov This accessibility is crucial for the catalytic cycles these complexes are designed to promote. The ability of the ligand framework to stabilize both the +2 and +4 oxidation states of iron is a key factor in their catalytic versatility.

Role of Ligand Design in Modulating Reaction Pathways

The structure of the ligand coordinated to the metal center plays a paramount role in determining the course and efficiency of a catalytic reaction. Ligands derived from this compound, particularly the macrocyclic tetra-NHC ligands, offer a tunable platform for modulating reaction pathways. nih.gov

The design of these ligands, starting from the chiral backbone and the specific substituents, directly influences the steric and electronic environment around the metal center. For instance, the chiral cyclohexane (B81311) backbone in the aforementioned tetra-NHC ligand creates a specific C2-symmetric environment around the iron center. nih.gov This chirality can be a critical element in developing enantioselective catalytic reactions.

Furthermore, the strong σ-donating nature of the NHC moieties stabilizes the high-valent iron(IV) state of the alkylidene complex. nih.gov This stabilization is a direct consequence of the ligand's electronic properties. By modifying the ligand framework, for example by altering the steric bulk or the electronic nature of the substituents on the imidazole (B134444) rings, it is possible to fine-tune the reactivity of the metal center. This can lead to enhanced catalytic activity, selectivity for a desired product, or even the ability to switch between different reaction pathways, such as favoring aziridination over other potential side reactions. The modular nature of the synthesis of these ligands from precursors like this compound provides a powerful tool for the rational design of new and improved catalytic systems.

Advanced Spectroscopic and Structural Characterization of Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the routine analysis and structural confirmation of derivatives synthesized from 1,1-diethoxy-2-isothiocyanatoethane. For instance, the reaction of this compound with (1S,2S)-(-)-1,2-diphenylethylenediamine yields 1,1'-((1S,2S)-1,2-diphenylethane)bis(1,3-dihydro-2H-imidazole-2-thione). researchgate.netrsc.org The resulting product's structure is unequivocally confirmed by its NMR spectra. researchgate.net

In the ¹H NMR spectrum, specific signals corresponding to the protons in the molecule are observed at distinct chemical shifts. For example, the proton on the nitrogen of the thione ring (N-H) appears as a singlet at δ 11.19 ppm. researchgate.net The protons on the phenyl groups and the imidazole (B134444) backbone appear in the aromatic and aliphatic regions, respectively, with characteristic multiplicities and coupling constants that reflect their neighboring protons. researchgate.net Similarly, the ¹³C{¹H} NMR spectrum provides a signal for each unique carbon atom, such as the thiocarbonyl carbon (C=S) at δ 160.80 ppm, which is highly characteristic of the thione group. researchgate.net The purity of the synthesized compound can be assessed by the absence of signals from starting materials or byproducts. researchgate.netrsc.org

¹H and ¹³C NMR Data for 1,1'-((1S,2S)-1,2-diphenylethane)bis(1,3-dihydro-2H-imidazole-2-thione) in CDCl₃ researchgate.net

Atom Type ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
NH 11.19 (s, 2H) -
C=S - 160.80
Phenyl-C H 7.56-7.51 (m, 4H), 7.31-7.20 (m, 6H) 135.84, 129.28, 129.05, 128.31
Imidazole-C H 7.16-7.12 (m, 4H) 116.99, 114.32

Data presented as: Chemical Shift (multiplicity, integration, J = coupling constant in Hz). s=singlet, t=triplet, m=multiplet.

While derivatives of this compound are not inherently fluorinated, the introduction of a fluorine-containing tag or moiety allows for the use of fluorine-19 (¹⁹F) NMR spectroscopy. beilstein-journals.org This technique is exceptionally useful due to the 100% natural abundance of the ¹⁹F isotope, its high sensitivity, and the wide range of chemical shifts which are exquisitely sensitive to the local electronic environment. beilstein-journals.orgnih.gov

For example, a derivative could be functionalized with a fluorinated probe, such as a trifluoromethyl group or a fluorobenzoyl moiety. beilstein-journals.orgresearchgate.net ¹⁹F NMR would then serve as a powerful tool for several applications:

Screening and Binding Studies: It can be used to screen for the binding of fluorinated derivatives to biological targets like proteins. Changes in the ¹⁹F chemical shift or signal line broadening upon binding can identify "hit" compounds and even provide information on relative binding affinities.

Purity and Reaction Monitoring: The appearance or disappearance of specific signals in the ¹⁹F NMR spectrum can be used to monitor the progress of a reaction involving a fluorinated species and to assess the purity of the final product. researchgate.net

Structural Probes: The ¹⁹F chemical shift can provide detailed information about the local environment within a larger molecule or complex, revealing subtle conformational changes or interactions. beilstein-journals.orgd-nb.info

NMR spectroscopy is a potent technique for identifying and characterizing conformational isomers (conformers) in solution. In the synthesis of a macrocyclic tetra-imidazolium silver complex derived from this compound, initial ¹H NMR analysis was described as "highly perplexing." rsc.org This complexity was resolved upon the realization that the product existed as a mixture of two distinct conformers: an eclipsed form and a staggered form. rsc.org

These conformers, which differ by the rotation around a single bond, are often in dynamic equilibrium. If the rate of interconversion is slow on the NMR timescale, separate signals will be observed for each conformer. The relative intensity of these signals can be used to determine the population distribution of the conformers in solution. mdpi.com Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed for a more detailed conformational analysis. mdpi.com NOESY detects through-space interactions between protons that are close to each other, allowing for the determination of internuclear distances and providing definitive evidence for the predominant spatial arrangement of atoms in each conformer. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its elemental composition with high accuracy.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of a compound's elemental formula. For derivatives of this compound, HRMS is invaluable for confirming that the synthesized product has the correct atomic composition. mdpi.com

For example, the silver complex (S,S)-1,2-Ph₂-Et, MeTCH)₂Ag₄₄, derived from this compound, was analyzed by HRMS. researchgate.net The technique was able to resolve the isotopic pattern and confirm the mass of the tetra-cationic species, providing strong evidence for the proposed structure. researchgate.net

HRMS Data for [(S,S)-1,2-Ph₂-Et, MeTCH)₂Ag₄]⁴⁺ Ion researchgate.net

Ion Calculated m/z Found m/z

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase for mass analysis. nih.gov It is particularly well-suited for analyzing large, thermally labile, or non-volatile molecules, including many derivatives of this compound, without causing significant fragmentation. researchgate.netnih.gov Neutral compounds can be readily analyzed by forming adducts with protons ([M+H]⁺) or other cations like sodium ([M+Na]⁺). nih.gov

In the characterization of derivatives, ESI-MS is often coupled with HRMS (as ESI-HRMS) to provide both molecular weight and elemental composition information. researchgate.net The method can also be used with liquid chromatography (LC-MS) to analyze complex mixtures, separating components before they enter the mass spectrometer. mdpi.comacs.org For larger derivatives, ESI can produce multiply charged ions (e.g., [M+2H]²⁺), which allows for the analysis of molecules with masses that exceed the typical mass range of the analyzer. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for the characterization of compounds derived from this compound. This technique is particularly effective for tracking the conversion of the isothiocyanate functional group (-N=C=S) during synthetic transformations. The starting material itself is synthesized through a modified procedure involving dicyclohexyl carbodiimide (B86325) (DCC) and carbon disulfide (CS2). tennessee.edu

In the synthesis of derivative complexes, IR spectroscopy provides key diagnostic information. For instance, in the formation of an iron diazoalkane complex derived from a ligand system originating with this compound, a characteristic peak was observed at 2038 cm⁻¹. tennessee.edu This absorption is indicative of the continued presence of the N₂ moiety from the diazoalkane, a fact that was later confirmed by single crystal X-ray diffraction. tennessee.edu The analysis of IR spectra allows for the rapid identification and confirmation of specific functional groups within the newly formed molecules, guiding the synthetic and purification processes.

Table 1: Characteristic Infrared (IR) Spectroscopy Peaks for a Derived Iron Complex

Functional Group Wavenumber (cm⁻¹) Significance Reference

Single Crystal X-ray Diffraction for Definitive Structural Determination

Single crystal X-ray diffraction stands as the most definitive method for elucidating the three-dimensional structure of crystalline solids at the atomic level. uol.de This powerful analytical technique provides precise coordinates for each atom, which can be used to determine bond lengths, bond angles, and other critical geometric parameters. uol.de For ligands and metal complexes derived from this compound, this method is indispensable for confirming stereochemistry and understanding the nature of metal-ligand interactions. uol.denih.gov

A key application of this compound is in the synthesis of chiral ligands, which are subsequently used to create stereochemically defined metal complexes. nih.gov For example, it is a precursor in the synthesis of chiral macrocyclic tetra-N-heterocyclic carbene (NHC) ligands. nih.gov The reaction of this compound with a chiral diamine, such as (1S,2S)-(-)-1,2-diphenylethylenediamine or (1S,2S)-1,2-diaminocyclohexane, initiates the formation of these complex structures. nih.govnih.gov

Single crystal X-ray diffraction provides unambiguous proof of the absolute stereochemistry of these chiral products. nih.gov For instance, the C₂ symmetry of palladium and iron complexes incorporating these chiral macrocycles has been confirmed through X-ray crystal structures. nih.gov In one study, two distinct conformers (eclipsed and staggered) of a silver complex were successfully separated and their structures, which both retained the all-S chiral configuration, were definitively confirmed by single crystal X-ray diffraction. rsc.org This level of structural verification is crucial for developing catalysts for asymmetric reactions.

Beyond confirming stereochemistry, X-ray diffraction provides detailed insights into the coordination environment of the metal center, including bond lengths and angles. nih.govresearchgate.net In studies of an iron complex supported by a chiral tetra-NHC macrocycle, multinuclear NMR and single crystal X-ray diffraction revealed the presence of two distinct NHC environments on each ligand, a consequence of the bridging chiral cyclohexane (B81311) backbone. nih.gov

Further analysis of a derivative bridging oxo iron complex, [((⁽ˢ,ˢ⁾⁻¹,²⁻ᶜʸ,ᴮᴹᵉ₂TCᴴ)Fe)₂O], determined the Fe-O bond lengths to be 1.816(2) Å and the Fe-O-Fe angle to be nearly linear at 177.3(2)°. nih.gov This precise geometric data is vital for understanding the electronic structure and reactivity of the complex. The ability to obtain such detailed structural parameters is a unique advantage of the single crystal X-ray diffraction technique. uol.de

Table 2: Selected X-ray Crystallographic Data for a Derived Bridging Iron Oxo Complex

Parameter Value Compound Reference
Fe-O Bond Length 1.816(2) Å [((⁽ˢ,ˢ⁾⁻¹,²⁻ᶜʸ,ᴮᴹᵉ₂TCᴴ)Fe)₂O] nih.gov

Chromatographic Analysis for Product Separation and Chiral Purity

Chromatographic techniques are essential for the separation of reaction products and, critically, for the determination of the stereochemical purity of chiral compounds.

In the context of asymmetric catalysis using catalysts derived from this compound, determining the enantiomeric excess (ee) of the products is a primary measure of success. nih.gov Ultra-High Performance Liquid Chromatography (UHPLC) is a preferred method for this analysis, offering high resolution and sensitivity for separating enantiomers. nih.gov

In research focused on the catalytic aziridination of alkenes, UHPLC was employed to measure the ee of the resulting chiral aziridines. nih.gov Using a specialized chiral column (Phenomenex Lux 3 μm Cellulose-1), researchers were able to separate the enantiomers of the products. nih.gov For the reaction producing 2-hexyl-1-(o-tolyl)aziridine, a clear, albeit small, differentiation between the enantiomers was observed, corresponding to a 3% ee. nih.gov In contrast, the analysis of another aziridine (B145994) product showed no enantiomeric excess. nih.gov These precise measurements are critical for evaluating and optimizing asymmetric catalysts.

Table 3: UHPLC Analysis for Enantiomeric Excess (ee) of Chiral Aziridines

Product Alkene Aryl Azide (B81097) Catalyst ee (%) Analytical Method Reference
8 1-Decene p-Tolyl azide 7 0 UHPLC nih.gov

| 10 | 1-Octene (B94956) | o-Tolyl azide | 7 | 3 | UHPLC | nih.gov |

Emerging Research Directions and Future Perspectives for 1,1 Diethoxy 2 Isothiocyanatoethane in Synthesis

Advances in Asymmetric Catalysis through Optimized Derivatives of 1,1-Diethoxy-2-isothiocyanatoethane

The development of effective chiral ligands is a cornerstone of modern asymmetric catalysis. While historically dominated by C2-symmetric ligands, there is a growing appreciation for the potential of non-symmetrical ligands to achieve high levels of enantioselectivity. nih.govnih.gov The structure of this compound is particularly amenable to the synthesis of such non-symmetrical chiral ligands.

The isothiocyanate group serves as a key functional handle for the introduction of chirality. By reacting this compound with chiral amines or diamines, a variety of chiral thiourea (B124793) and dithiourea derivatives can be readily prepared. These thioureas can then be transformed into more complex ligand systems, such as chiral N-heterocyclic carbenes (NHCs) or other multidentate ligands.

A notable example involves the reaction of this compound with a chiral diamine, such as (1S,2S)-1,2-diaminocyclohexane, to form a dithiourea. researchgate.net This intermediate can then be cyclized to yield a chiral diimidazole, a precursor to bidentate NHC ligands. researchgate.net The optimization of these ligands, by modifying the chiral backbone or the substituents on the imidazole (B134444) rings, represents a significant area of ongoing research. The goal is to fine-tune the steric and electronic properties of the resulting metal complexes to maximize enantioselectivity in a wide range of catalytic transformations.

The protected aldehyde functionality of the 1,1-diethoxyethyl group offers a secondary point of diversification. After the initial ligand synthesis, the acetal (B89532) can be deprotected to reveal a reactive aldehyde. This aldehyde can then be used to introduce additional coordinating groups or to immobilize the catalyst on a solid support, facilitating catalyst recovery and reuse.

Table 1: Potential Chiral Ligand Scaffolds Derived from this compound

Ligand TypeSynthetic PrecursorPotential Catalytic Applications
Chiral ThioureaReaction with a chiral amineHydrogen-bond-mediated catalysis, organocatalysis
Chiral DithioureaReaction with a chiral diaminePrecursor to NHC ligands, coordination chemistry
Chiral N-Heterocyclic Carbene (NHC)Cyclization of dithiourea precursorAsymmetric hydrogenation, hydrosilylation, C-C bond formation
Chiral Multidentate LigandsDeprotection of acetal and further functionalizationTandem catalysis, cooperative catalysis

Exploration of Novel Reactivity and Broadening Substrate Scopes for Derived Catalysts

The catalysts derived from this compound are poised to find applications in a variety of asymmetric transformations. The inherent modularity in the design of these ligands allows for the systematic exploration of their reactivity with different metals and substrates. chemrxiv.org

For instance, rhodium and iridium complexes of chiral NHC ligands derived from this scaffold are promising candidates for asymmetric hydrosilylation and hydrogenation reactions. researchgate.net The ability to tune the ligand framework allows for the optimization of the catalyst for specific substrates, potentially leading to higher activities and selectivities than are achievable with existing catalyst systems.

Furthermore, the presence of both soft (sulfur) and hard (nitrogen, and potentially oxygen from the deprotected acetal) donor atoms in the ligand precursors opens up the possibility of creating heterobidentate or pincer-type ligands. nih.gov These types of ligands have shown great promise in stabilizing reactive metal centers and promoting challenging catalytic transformations. The exploration of the coordination chemistry of these novel ligand systems with a range of transition metals is a key area for future research.

The development of catalysts that can operate under mild reaction conditions and exhibit high functional group tolerance is a major goal in synthetic chemistry. The rational design of ligands based on this compound can contribute to this goal by providing access to robust and highly active catalysts for a broad range of applications.

Rational Design of Next-Generation Chiral Ligands for Enhanced Catalytic Performance

The empirical screening of ligand libraries has historically been a primary driver of progress in asymmetric catalysis. However, the development of computational tools and a deeper understanding of reaction mechanisms are enabling a more rational approach to ligand design. nih.gov The modular nature of ligands derived from this compound makes them particularly well-suited for this type of rational design strategy.

By systematically varying the chiral backbone, the substituents on the aromatic rings of the resulting NHCs, and the nature of any additional coordinating groups, it is possible to create a diverse library of ligands with finely tuned properties. Computational modeling can be used to predict the steric and electronic effects of these modifications on the catalyst's structure and reactivity, guiding the synthetic efforts towards the most promising candidates.

One promising direction is the development of "privileged ligands," which are effective in a wide range of catalytic reactions. nih.gov The structural features of ligands derived from this compound, such as the combination of a chiral backbone with a flexible and modifiable side chain, may provide a new platform for the discovery of such privileged ligand architectures.

The ability to introduce additional functionality via the acetal group also allows for the design of ligands with built-in substrate recognition capabilities or the ability to participate in cooperative catalysis, where both the metal center and the ligand play an active role in the catalytic cycle.

Interdisciplinary Applications of this compound in Chemical Research

The utility of this compound and its derivatives extends beyond the traditional boundaries of synthetic organic chemistry. The unique properties of this compound and the molecules that can be synthesized from it suggest a range of potential interdisciplinary applications.

For example, the isothiocyanate group is known to react readily with primary amines to form thioureas, a reaction that can be carried out under mild conditions in aqueous media. This reactivity could be harnessed for applications in chemical biology, such as the development of bioconjugation reagents for labeling proteins or other biomolecules. The diethoxyethyl group could serve as a masked aldehyde for subsequent "click" chemistry reactions.

In materials science, the ability to form ordered supramolecular structures through hydrogen bonding is a key feature of thiourea derivatives. Chiral thioureas derived from this compound could be explored as building blocks for the self-assembly of novel chiral materials with interesting optical or electronic properties.

Furthermore, the development of catalysts immobilized on solid supports, as mentioned earlier, has important implications for green chemistry and industrial process development. By anchoring catalysts derived from this compound to polymers or inorganic materials, it may be possible to create highly efficient and recyclable catalytic systems for large-scale chemical production.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.